3-Oxo-Cholsäure

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

3-Oxocholsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Ausgangsmaterial für die Synthese anderer Gallensäurederviate verwendet.

Biologie: Wird wegen seiner Rolle im Stoffwechsel und in der Regulation von Cholesterin und anderen Lipiden untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Lebererkrankungen und Stoffwechselstörungen untersucht.

Industrie: Wird bei der Herstellung von Arzneimitteln und als biochemisches Reagenz verwendet.

5. Wirkmechanismus

3-Oxocholsäure entfaltet seine Wirkungen hauptsächlich durch Wechselwirkungen mit Kernrezeptoren wie dem Farnesoid-X-Rezeptor (FXR) und dem G-Protein-gekoppelten Gallensäurerezeptor (TGR5). Diese Rezeptoren regulieren die Expression von Genen, die an der Gallensäuresynthese, dem Lipidstoffwechsel und der Glukosehomöostase beteiligt sind . Durch die Aktivierung dieser Rezeptoren kann 3-Oxocholsäure verschiedene Stoffwechselwege und physiologische Prozesse beeinflussen.

Ähnliche Verbindungen:

Cholsäure: Die primäre Gallensäure, von der 3-Oxocholsäure abgeleitet ist.

Chenodesoxycholsäure: Eine weitere primäre Gallensäure mit ähnlichen Funktionen.

Desoxycholsäure: Eine sekundäre Gallensäure, die durch Dehydroxylierung von Cholsäure gebildet wird.

Einzigartigkeit: 3-Oxocholsäure ist durch ihren spezifischen Oxidationszustand und das Vorhandensein von Hydroxylgruppen an den Positionen 7 und 12 einzigartig. Diese Struktur ermöglicht es ihr, im Vergleich zu anderen Gallensäuren anders mit bestimmten Rezeptoren und Enzymen zu interagieren, was zu unterschiedlichen biologischen Wirkungen führt .

Wirkmechanismus

Target of Action

3-Oxocholic acid is a bile acid, a type of steroid acid found predominantly in the bile of mammals . It is a metabolite of cholic acid

Mode of Action

As a bile acid, it may interact with its targets, potentially influencing processes such as lipid digestion and absorption, cholesterol homeostasis, and regulation of metabolic pathways .

Biochemical Pathways

3-Oxocholic acid is a major degradation product from cholic acid by Clostridium perfringens in the intestine . This suggests that it plays a role in the microbial metabolism of bile acids in the gut.

Pharmacokinetics

As a bile acid, it is likely absorbed in the intestine, distributed via the bloodstream, metabolized in the liver, and excreted in the feces .

Result of Action

As a bile acid, it likely contributes to processes such as lipid digestion and absorption, cholesterol homeostasis, and regulation of metabolic pathways .

Action Environment

The action of 3-Oxocholic acid is influenced by the gut microbiota. It is a major degradation product from cholic acid by Clostridium perfringens in the intestine . This suggests that the gut microbial environment plays a significant role in the action and efficacy of 3-Oxocholic acid.

Biochemische Analyse

Biochemical Properties

3-Oxocholic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be a substrate for the enzyme 3α-hydroxysteroid dehydrogenase . The nature of these interactions is primarily metabolic, contributing to the complex network of biochemical reactions within the body .

Cellular Effects

It is known that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3-Oxocholic acid involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact details of these interactions are still being researched .

Metabolic Pathways

3-Oxocholic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxocholic acid typically involves the selective oxidation of cholic acid. One common method is the oxidation of the C3 hydroxyl group of cholic acid to form the corresponding ketone, resulting in 3-Oxocholic acid . The reaction conditions often include the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate in an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production of 3-Oxocholic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient oxidation and high yield. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-Oxocholsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Weitere Oxidation kann zur Bildung von stärker oxidierten Derivaten führen.

Reduktion: Die Reduktion der Ketongruppe kann die Hydroxylgruppe regenerieren und sie wieder in Cholsäure umwandeln.

Substitution: Die Hydroxylgruppen an den Positionen 7 und 12 können Substitutionsreaktionen mit verschiedenen Reagenzien eingehen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Chromtrioxid, Pyridiniumchlorchromat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Acylchloride, Sulfonylchloride.

Hauptprodukte:

Oxidationsprodukte: Starker oxidierte Gallensäuren.

Reduktionsprodukte: Cholsäure.

Substitutionsprodukte: Verschiedene acylierte oder sulfonierte Derivate.

Vergleich Mit ähnlichen Verbindungen

Cholic Acid: The primary bile acid from which 3-Oxocholic acid is derived.

Chenodeoxycholic Acid: Another primary bile acid with similar functions.

Deoxycholic Acid: A secondary bile acid formed by the dehydroxylation of cholic acid.

Uniqueness: 3-Oxocholic acid is unique due to its specific oxidation state and the presence of hydroxyl groups at positions 7 and 12. This structure allows it to interact with specific receptors and enzymes differently compared to other bile acids, leading to distinct biological effects .

Biologische Aktivität

3-Oxocholic acid (3-OCA), also known as 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oic acid, is a bile acid that plays significant roles in various biological processes, particularly in the modulation of immune responses and cancer progression. This article explores the biological activity of 3-OCA, highlighting its mechanisms of action, effects on immune cell differentiation, and potential therapeutic applications.

Overview of 3-Oxocholic Acid

3-OCA is a bile acid derivative produced primarily in the liver and plays a crucial role in lipid digestion and absorption. It is formed through the microbial transformation of primary bile acids in the gut and exhibits various biological activities that influence host metabolism and immune responses.

Immune Modulation

Recent studies have demonstrated that 3-OCA significantly affects T helper cell differentiation, particularly influencing the balance between Th17 cells and regulatory T cells (Tregs).

- Th17 and Treg Differentiation : Administration of 3-OCA to mice resulted in a decrease in Th17 cell differentiation while promoting Treg differentiation. This effect was attributed to 3-OCA's ability to inhibit the transcription factor RORγt, which is essential for Th17 cell development. Specifically, 3-OCA was shown to bind directly to RORγt, reducing its transcriptional activity and thereby inhibiting Th17 differentiation .

- Impact on Mitochondrial Activity : The modulation of Treg differentiation by 3-OCA involves increased mitochondrial reactive oxygen species (mitoROS) production, which is crucial for Treg generation. This suggests that 3-OCA not only influences immune cell differentiation but also alters cellular metabolism .

Cancer Inhibition

3-OCA has also been identified as a potential therapeutic agent in colorectal cancer (CRC).

- Inhibition of CRC Cell Growth : Research indicates that 3-OCA inhibits the growth of various CRC cell lines, including MC38, CT26, and HCT116. It acts as an agonist for the Farnesoid X Receptor (FXR), restoring FXR signaling pathways that are often disrupted in cancer cells .

- Mechanisms of Action : The interaction between 3-OCA and FXR leads to transcriptional regulation of apoptotic genes, promoting cancer cell death. Furthermore, treatment with 3-OCA has been shown to improve gut barrier function and reduce tumor load in animal models .

Immune Response Modulation

A study published in Nature highlighted the role of 3-OCA in modulating immune responses in mice. The administration of 3-OCA resulted in a significant reduction in Th17 cells within the intestinal lamina propria while increasing Tregs. This balance is critical for maintaining intestinal homeostasis and preventing autoimmune conditions .

Colorectal Cancer Research

In a pilot investigation presented at the American Association for Cancer Research Annual Meeting, researchers found that 3-OCA not only inhibited tumor growth but also reduced intestinal stem cell proliferation in organoids derived from CRC patients. These findings underscore its potential as a novel therapeutic agent against CRC .

Data Table: Biological Activities of 3-Oxocholic Acid

Eigenschaften

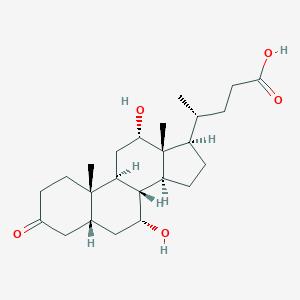

IUPAC Name |

(4R)-4-[(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-20,22,26-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKUSRBIIZNLHZ-DJDNIQJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316583 | |

| Record name | 3-Oxocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Oxocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000502 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2304-89-4 | |

| Record name | 3-Oxocholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2304-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,12-Dihydroxy-3-oxocholanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-DEHYDROCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NFU5ZM6X6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Oxocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000502 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218 - 220 °C | |

| Record name | 3-Oxocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000502 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can dietary interventions influence 3-oxocholic acid levels?

A2: Yes, dietary interventions can potentially influence 3-oxocholic acid levels. A study investigating the effects of rice bran and navy bean supplementation on adults at high risk for colorectal cancer found that the intervention led to an increase in stool 3-oxocholic acid levels in a subset of participants []. This suggests that specific dietary components might modulate the production or metabolism of 3-oxocholic acid in the gut.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.